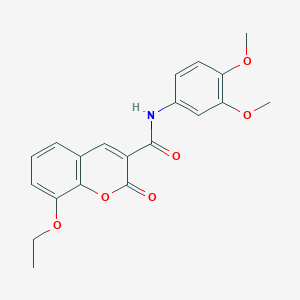

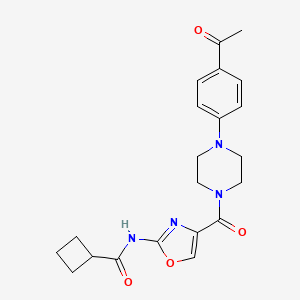

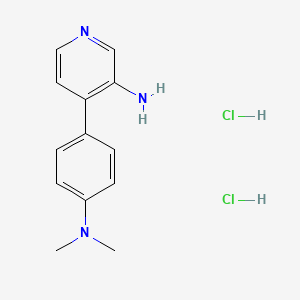

![molecular formula C19H19F3N2O4S B2892109 (1R,3s,5S)-3-(pyridin-2-yloxy)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2109447-04-1](/img/structure/B2892109.png)

(1R,3s,5S)-3-(pyridin-2-yloxy)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Enantioselective Preparations

Researchers have developed synthetic methodologies to create enantiomerically pure derivatives of azabicyclooctanes, which include structures similar to the queried compound. For instance, Martens and Lübben (1991) synthesized enantiomeric bicyclic pyrrolidine derivatives and demonstrated their use as efficient chiral auxiliaries in Michael-type reactions through enamines (Martens & Lübben, 1991). This approach highlights the compound's utility in asymmetric syntheses, offering pathways to create enantiomerically enriched products.

Structural and Conformational Analysis

Studies have also focused on the structural and conformational aspects of azabicyclooctane derivatives. Yang et al. (2008) investigated the crystal structure of a related compound, providing insights into the conformation of the fused piperidine and pyrrolidine rings, which are crucial for understanding the compound's reactivity and interaction with biological targets (Yang et al., 2008).

Applications in Catalysis and Synthesis

Another application involves the use of azabicyclooctane derivatives in catalysis and synthetic chemistry. Brunel et al. (1994) described the synthesis of a chiral oxazaphospholidine-borane complex, demonstrating its utility as a catalyst in the enantioselective borane reduction of ketones (Brunel et al., 1994). This research underscores the potential of azabicyclooctane derivatives in facilitating stereoselective reactions, a cornerstone of modern synthetic organic chemistry.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists by leveraging the binding conformation of bicyclic sulfonamide derivatives (Duan et al., 2019). This study exemplifies how the structural features of azabicyclooctane derivatives can be harnessed to develop novel therapeutic agents with specific biological activities.

Propiedades

IUPAC Name |

3-pyridin-2-yloxy-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4S/c20-19(21,22)28-16-5-1-2-6-17(16)29(25,26)24-13-8-9-14(24)12-15(11-13)27-18-7-3-4-10-23-18/h1-7,10,13-15H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQAFWQNFPGYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

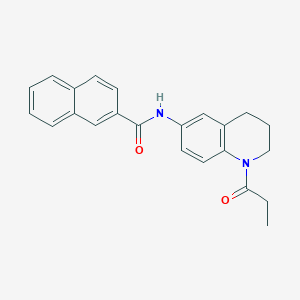

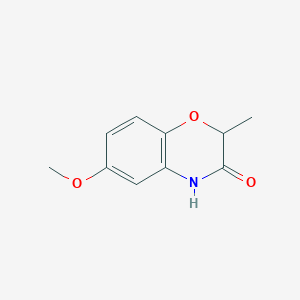

![3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2892029.png)

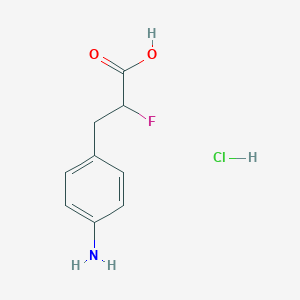

![2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide](/img/structure/B2892031.png)

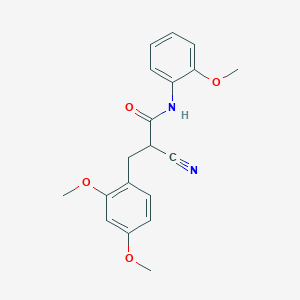

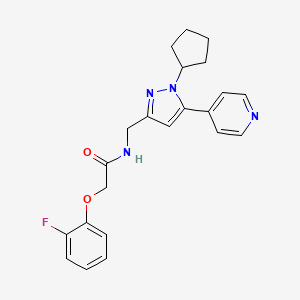

![3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2892042.png)

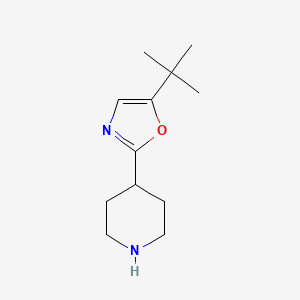

![4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2892043.png)

![N-(2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2892048.png)